1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4/c26-19-7-5-17(6-8-19)16-30-22-18(3-1-9-27-22)15-20(24(30)32)23(31)28-10-12-29(13-11-28)25(33)21-4-2-14-34-21/h1-9,14-15H,10-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQREPATKDMVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.465 g/mol. The compound features a complex structure that includes a naphthyridine core, a piperazine moiety, and a furan-2-carbonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN4O4 |
| Molecular Weight | 460.465 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are particularly relevant in cancer treatment, especially for tumors with BRCA mutations. For instance, studies on related compounds have demonstrated their ability to inhibit both PARP-1 and PARP-2 effectively, leading to apoptosis in cancer cells .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of PARP enzymes. This inhibition disrupts the DNA repair process, leading to increased cellular apoptosis in cancer cells that rely on PARP for survival under genotoxic stress. Additionally, the presence of the furan group may enhance the compound's interaction with biological targets due to its electrophilic nature.
In Vivo Efficacy
A significant study evaluated the efficacy of related naphthyridine derivatives in colorectal cancer xenograft models. The results showed that these compounds not only inhibited tumor growth but also exhibited favorable pharmacokinetic profiles, suggesting potential for oral bioavailability and systemic efficacy .
Cytotoxicity in BRCA-deficient Models
In vitro studies have highlighted the selective cytotoxicity of similar compounds against BRCA-deficient cell lines. For example, one study reported IC50 values ranging from 0.079 μM to 0.718 μM for various derivatives against PARP-1, indicating potent activity that could be harnessed for targeted cancer therapies .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 460.465 g/mol. Its structure features a naphthyridine core, which is known for its biological activity, particularly in the development of antitumor and antimicrobial agents.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit potent cytotoxic effects against various cancer cell lines. The specific compound in focus has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have reported that modifications to the naphthyridine structure can enhance its efficacy against resistant cancer types, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound also demonstrates antimicrobial activity, particularly against bacterial strains. The presence of the piperazine moiety is crucial for enhancing the interaction with bacterial targets, potentially leading to new antibiotics. Research has shown that similar compounds exhibit selective toxicity towards pathogenic bacteria while sparing human cells .
3. Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, compounds like 1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one are being investigated for their neuroprotective properties. Preliminary studies suggest that this compound may inhibit pathways involved in neuronal apoptosis and inflammation, thus offering potential therapeutic benefits for conditions such as Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study conducted on a series of naphthyridine derivatives demonstrated that modifications significantly improved their anticancer activity against breast cancer cell lines compared to standard treatments .
- Antimicrobial Trials : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics against resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
- Neuroprotection : Experimental models assessing neurodegeneration showed that administration of this compound reduced markers of inflammation and apoptosis in neuronal cells, indicating its potential role in treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Condensation : Piperazine derivatives (e.g., 4-(furan-2-carbonyl)piperazine) are reacted with naphthyridine intermediates under reflux in polar aprotic solvents like DMF or DCM. For example, describes a similar protocol where piperazine and naphthyridine precursors are heated at 80°C for 6 hours in DMF .
- Microwave-assisted synthesis : highlights microwave irradiation (120°C, 35 minutes) to accelerate coupling reactions, improving yields (48–86%) compared to traditional methods .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/DMF mixtures) is critical to isolate the final product .
Q. How can structural characterization be performed to confirm the compound’s identity?
Key methods include:
- 1H-NMR : Aromatic protons (δ 6.5–8.8 ppm), piperazine CH2 groups (δ 3.2–3.8 ppm), and fluorobenzyl protons (δ 5.6–5.7 ppm) are diagnostic. and provide detailed NMR assignments for analogous compounds .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 382 for a related naphthyridine-piperazine derivative in ) .
- IR spectroscopy : Peaks at ~1685 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (naphthyridinone C=O) validate functional groups .
Q. What preliminary in vitro assays are suitable for evaluating its biological activity?
- Kinase inhibition assays : Fluorobenzyl-piperazine fragments are known to target tyrosine kinases (). Use ADP-Glo™ or fluorescence-based kinase assays with recombinant enzymes (e.g., EGFR, PARP-1) .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., BRCA1-deficient models, as in ) using MTT or CellTiter-Glo® .
- Solubility screening : Use DMSO stocks diluted in PBS (pH 7.4) with LC-MS quantification to address solubility limitations noted in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Core modifications : Replace the furan-2-carbonyl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on target binding (see and for analogous substitutions) .
- Fluorobenzyl positional isomers : Compare 4-fluoro vs. 3-fluoro substitutions () to evaluate steric/electronic effects on activity .
- Piperazine substitutions : Introduce bulky groups (e.g., cyclopropanecarbonyl in ) to enhance pharmacokinetic profiles .
Q. What computational strategies are effective for predicting binding modes and off-target risks?
- Molecular docking : Use PARP-1 (PDB: 5DS3) or kinase (e.g., EGFR) crystal structures for docking simulations. highlights AutoDock Vina for naphthyridine derivatives .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., GROMACS or AMBER) .
- Pharmacophore modeling : Align with known inhibitors (e.g., KU-0059436 in ) to identify critical hydrogen-bonding motifs .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives ( uses standalone activity in BRCA1-deficient cells) .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify rapid degradation ( notes stability issues in similar compounds) .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Q. What strategies improve bioavailability without compromising potency?
- Prodrug design : Convert carboxylic acid groups (e.g., ethyl esters in ) to enhance membrane permeability .
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to address low aqueous solubility ( suggests moderate solubility in parent compounds) .
- PK/PD modeling : Fit oral bioavailability data (e.g., rat/dog models in ) to guide dosing regimens .
Methodological Guidelines
- Synthetic reproducibility : Always confirm anhydrous conditions for piperazine couplings () and monitor reactions via TLC (hexane/EtOAC 1:2) .
- Analytical validation : Cross-check NMR with HSQC and COSY for ambiguous peaks () .
- Biological assay controls : Include reference inhibitors (e.g., olaparib for PARP-1 assays in ) to calibrate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
